molecular formula C7H6N2O B13928169 4-Hydroxy-2-methylnicotinonitrile

4-Hydroxy-2-methylnicotinonitrile

Cat. No.: B13928169
M. Wt: 134.14 g/mol
InChI Key: LSLHMZOCVUSEPT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2O It is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitropyridine with sodium cyanide, followed by reduction of the nitro group to an amino group and subsequent hydrolysis to form the hydroxyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methylnicotinonitrile
  • 4-Hydroxy-2-quinolones
  • 2-Thionicotinonitrile derivatives

Comparison

4-Hydroxy-2-methylnicotinonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and biological activity. Compared to 2-Hydroxy-4-methylnicotinonitrile, the position of the hydroxyl group in this compound allows for different hydrogen bonding interactions. Similarly, 4-Hydroxy-2-quinolones and 2-Thionicotinonitrile derivatives have distinct structural features that result in varied chemical and biological properties .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-methyl-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-6(4-8)7(10)2-3-9-5/h2-3H,1H3,(H,9,10)

InChI Key

LSLHMZOCVUSEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)C#N

Origin of Product

United States

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